molecular formula C11H12N4O B15352796 (4-Methylquinazolin-2-yl)methylurea

(4-Methylquinazolin-2-yl)methylurea

Cat. No.: B15352796
M. Wt: 216.24 g/mol
InChI Key: RTUYBIMAHKOSQD-UHFFFAOYSA-N
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Description

(4-Methylquinazolin-2-yl)methylurea: is a chemical compound belonging to the quinazoline class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinazolin-2-yl)methylurea typically involves the following steps:

  • Formation of 4-Methylquinazoline: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzamide and acetic anhydride.

  • Introduction of the Methylurea Group: The 4-methylquinazoline core is then reacted with methyl isocyanate to introduce the methylurea group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Methylquinazolin-2-yl)methylurea: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

  • Substitution Reactions: Substitution at different positions on the quinazoline ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized quinazoline derivatives, reduced quinazoline derivatives, and various substituted quinazolines.

Scientific Research Applications

(4-Methylquinazolin-2-yl)methylurea: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

  • Biology: The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

(4-Methylquinazolin-2-yl)methylurea: is compared with other similar compounds to highlight its uniqueness:

  • Quinazoline Derivatives: These compounds share a similar core structure but may differ in functional groups and substituents.

  • Other Heterocyclic Compounds: Compounds such as pyrimidines and purines also exhibit biological activities but have different structural features.

Comparison with Similar Compounds

  • Quinazoline

  • 4-Methylquinazolin-2-ylmethanol

  • Other quinazoline derivatives

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Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

(4-methylquinazolin-2-yl)methylurea

InChI

InChI=1S/C11H12N4O/c1-7-8-4-2-3-5-9(8)15-10(14-7)6-13-11(12)16/h2-5H,6H2,1H3,(H3,12,13,16)

InChI Key

RTUYBIMAHKOSQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC(=O)N

Origin of Product

United States

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